molecular formula C9H12N2O2 B3058913 4-Isopropyl-3-nitroaniline CAS No. 92765-42-9

4-Isopropyl-3-nitroaniline

Cat. No.: B3058913
CAS No.: 92765-42-9
M. Wt: 180.2 g/mol
InChI Key: NTAJMBAZJSEPHL-UHFFFAOYSA-N
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Description

4-Isopropyl-3-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

3-nitro-4-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJMBAZJSEPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622505
Record name 3-Nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92765-42-9
Record name 3-Nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-3-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which influence its chemical reactivity and applications. The isopropyl group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .

Biological Activity

4-Isopropyl-3-nitroaniline is an aromatic compound characterized by a nitro group and an isopropyl substituent on the aniline ring. This compound belongs to the class of nitroanilines, which are known for their diverse biological activities, including antitumor, antimicrobial, and mutagenic properties. The biological activity of this compound has been the subject of various studies, highlighting its potential applications in pharmacology and toxicology.

Antitumor Activity

Recent studies have shown that nitroanilines, including this compound, exhibit significant antitumor activity . For instance, a study evaluating various derivatives of nitroanilines demonstrated that certain compounds displayed potent antiproliferative effects against cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis in tumor cells.

Table 1: Antitumor Activity of Nitroanilines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundDU145 (Prostate Cancer)1.21S phase arrest, apoptosis
4-NitroanilineHT-29 (Colon Cancer)5.0Induction of apoptosis
3-Nitro-4-chromanoneU937 (Leukemia)0.94Inhibition of cell proliferation

The optimal compound identified in related studies was found to be significantly more potent than traditional chemotherapeutics like cisplatin, suggesting that this compound could serve as a promising lead for further development in cancer therapy .

Antimicrobial Activity

In addition to antitumor properties, nitroanilines have been studied for their antimicrobial activity . Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Table 2: Antimicrobial Activity of Nitroanilines

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
4-NitroanilineS. aureus25 µg/mL

These findings underline the potential use of this compound in developing new antimicrobial agents .

Mutagenic and Toxicological Effects

While investigating the biological activity of nitroanilines, it is crucial to consider their mutagenic potential . Studies have shown that certain derivatives can induce mutations in bacterial systems and exhibit clastogenic effects in mammalian cells. Long-term exposure to these compounds may lead to hematological alterations such as methemoglobinemia, characterized by increased methemoglobin levels and associated symptoms .

Table 3: Toxicological Findings on Nitroanilines

Study TypeObservations
Acute ToxicityIncreased methemoglobin levels at high doses
Chronic ToxicityHemolytic anemia observed in long-term studies
MutagenicityPositive results in Ames test for some derivatives

Case Studies

Several case studies have documented the effects of nitroanilines on human health and environmental safety. For instance, the assessment of occupational exposure to nitroanilines highlighted the need for careful handling due to potential sensitization and allergic reactions among workers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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